2-(butan-2-yloxy)pyrimidin-5-amine
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Overview
Description
2-(Butan-2-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H13N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yloxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with butan-2-ol under specific conditions. One common method includes the use of pyrimidine-5-amine as a starting material, which is then reacted with butan-2-ol in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Butan-2-yloxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(butan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(butan-2-yloxy)pyrimidin-5-amine include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yloxy)pyrimidin-5-amine
- 2-(Butan-2-yl)pyrimidin-5-amine
- 2-(Methoxy)pyrimidin-5-amine .
Uniqueness
What sets this compound apart from these similar compounds is its unique butan-2-yloxy functional group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Biological Activity
2-(butan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
Molecular Formula : C9H12N2O
Molecular Weight : Approximately 168.20 g/mol
Functional Groups :
- Pyrimidine ring
- Butoxy group
The unique structure of this compound influences its interaction with biological targets, contributing to its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, enhancing binding affinity.
- Lipophilicity : The butoxy group increases the compound's lipophilicity, facilitating membrane permeability and cellular uptake.
Biological Activities
Research indicates several potential biological activities associated with this compound:
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy compared to standard antibiotics.
Pathogen MIC (μg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -
Anti-tubercular Activity :
- Preliminary findings indicate potential effectiveness against Mycobacterium tuberculosis, comparable to established anti-tubercular drugs.
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Key Features |
---|---|
2-(ethoxy)pyrimidin-5-amine | Ethoxy group instead of butoxy; altered activity |
4-(butan-2-yloxy)pyrimidin-5-amines | Different substitution pattern; potential variations in activity |
The arrangement of functional groups in this compound may lead to distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Studies :
- In vitro assays demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity.
-
Anti-tubercular Activity :
- A comparative study involving various pyrimidine derivatives showed that this compound could potentially inhibit Mycobacterium tuberculosis, warranting further investigation into its mechanism.
-
Enzyme Interaction Studies :
- Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, enhancing its therapeutic potential in drug development.
Properties
IUPAC Name |
2-butan-2-yloxypyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)12-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFABTLAHDYPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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